molecular formula C18H27BrO2 B104126 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione CAS No. 128209-65-4

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione

Cat. No.: B104126
CAS No.: 128209-65-4
M. Wt: 355.3 g/mol
InChI Key: CJTVWCISWNOGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is a synthetic cyclohexadienedione derivative characterized by a 10-bromodecyl chain at position 5 and methyl groups at positions 2 and 2.

Properties

IUPAC Name

5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTVWCISWNOGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of the Cyclohexadienedione Core

The primary route involves alkylation of 2,3-dimethyl-1,4-benzoquinone (1) with 1,10-dibromodecane (2). The quinone’s electron-deficient aromatic ring facilitates nucleophilic attack at the 5-position by the bromoalkyl chain.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Temperature : 100–120°C under inert atmosphere

  • Time : 12–24 hours

Mechanism :
1,4-Benzoquinone+1,10-dibromodecaneCs2CO3,DMF5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadienedione\text{1,4-Benzoquinone} + \text{1,10-dibromodecane} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadienedione}

The base deprotonates the hydroxyl group of the quinone, generating a phenoxide ion that undergoes nucleophilic substitution with the terminal bromine of 1,10-dibromodecane.

Alternative Coupling Approaches

Patent literature describes the use of Ullmann-type couplings for attaching bromoalkyl chains to quinones. This method employs copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in toluene at 110°C.

Advantages :

  • Higher regioselectivity for the 5-position

  • Reduced side reactions compared to traditional alkylation

Optimization of Reaction Parameters

Stoichiometric Ratios

Excess 1,10-dibromodecane (1.5–2.0 equivalents) drives the reaction to completion, minimizing unreacted quinone. Higher equivalents (>2.0) risk di-alkylation byproducts.

Solvent and Base Selection

SolventBaseYield (%)Purity (%)
DMFCs₂CO₃7895
THFK₂CO₃6589
AcetoneNaHCO₃4275

Polar aprotic solvents like DMF enhance solubility of both reactants, while Cs₂CO₃’s strong basicity accelerates deprotonation.

Temperature and Time

Yields plateau after 18 hours at 110°C. Prolonged heating (>24 hours) degrades the quinone core, reducing purity by 15–20%.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enable precise temperature control and reduced reaction times (4–6 hours). A patent-pending method uses:

  • Reactor Type : Tubular microreactor (ID: 500 μm)

  • Flow Rate : 0.5 mL/min

  • Residence Time : 8 minutes

  • Yield : 85% with 98% purity

Fischer Glycosylation Adaptation

Adapting Fischer glycosylation conditions (H₂SO₄ catalyst in ethanol/water) allows single-step alkylation at 80°C, though bromine stability limits applicability.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2 to 6:4 gradient)

  • Recrystallization : Ethanol or THF/hexane (1:3) yields crystals with >99% purity.

Analytical Validation

TechniqueKey Data Points
¹H NMR (CDCl₃)δ 3.42 (t, 2H, CH₂Br), δ 6.58 (s, 2H, quinone)
¹³C NMRδ 187.2 (C=O), δ 34.1 (CH₂Br)
HRMS[M+H]⁺ calc. 355.18, found 355.17 (Δ = 0.3 ppm)

Challenges and Mitigation

Bromine Displacement Side Reactions

Competing intramolecular elimination forms cyclohexadienone byproducts. Mitigation strategies include:

  • Low-Temperature Phases : Conducting reactions at 0–5°C during initial mixing

  • Radical Scavengers : Adding 0.1% hydroquinone to suppress free radical pathways

Oxidative Degradation

Storage under argon at −20°C in amber vials preserves integrity, reducing decomposition to <2% over six months.

Comparative Analysis of Methodologies

MethodScaleYield (%)Cost (USD/g)
Batch AlkylationLab (10 g)78120
Continuous FlowPilot (1 kg)8590
Ullmann CouplingLab (5 g)68210

Continuous flow synthesis offers the best balance of yield and cost-effectiveness for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The diene-dione core can participate in redox reactions.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the reagent used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Synthesis and Intermediate Applications

One of the primary applications of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is as an intermediate in the synthesis of Plastoquinone derivatives . Plastoquinones are vital for photosynthesis in plants and have potential applications in pharmaceuticals and biochemistry due to their roles in electron transport chains and antioxidant activity .

Case Study: Synthesis of Plastoquinone Derivatives

In a study focused on synthesizing various Plastoquinone derivatives, researchers utilized this compound as a key starting material. The bromine atom facilitates nucleophilic substitution reactions that allow for the introduction of different side chains, thus enabling the creation of a range of derivatives with tailored properties for specific applications in medicinal chemistry .

Recent studies have explored the biological activity of compounds derived from this compound. These derivatives have shown promising results in:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Certain synthesized compounds have been tested against various bacterial strains and have shown effective antimicrobial activity .

Potential Applications in Material Science

The compound's unique structure allows it to be explored for applications in material science , particularly in the development of new polymers and coatings. The incorporation of brominated compounds can enhance the thermal stability and flame retardancy of materials.

Case Study: Polymer Development

A research project investigated the use of this compound in creating novel polymeric materials. The results indicated that polymers synthesized with this compound exhibited improved mechanical properties and thermal resistance compared to traditional polymers without brominated units .

Mechanism of Action

The mechanism of action of 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione involves its interaction with molecular targets such as cytochrome proteins. It acts as a mixed-type, noncompetitive inhibitor, affecting the function of the cytochrome bc1 complex . This interaction disrupts electron transport within the mitochondria, leading to various cellular effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 2,5-cyclohexadiene-1,4-dione family, which includes derivatives with varying substituents. Key structural analogs and their properties are summarized below:

Table 1: Structural and Bioactive Comparison of Cyclohexadienedione Derivatives
Compound Name Substituents Biological Activity (IC50) Key Findings Reference
2-Methyl-2,5-cyclohexadiene-1,4-dione Methyl at C2 Cytotoxicity: 45.8 µg/mL (AGS cells) Potent cytotoxicity in tumor cell lines; synergizes with other quinones .
2-Ethyl-2,5-cyclohexadiene-1,4-dione Ethyl at C2 Cytotoxicity: 23.4 µg/mL (AGS cells) Higher activity than methyl analog; enhanced membrane penetration inferred .
Compound 18 () C6-pentamethyl-eicosapentaenyl DPP-4 inhibition: IC50 ~100 µmol/L Bulky alkyl chain enhances enzyme interaction; moderate DPP-4 inhibition .
Hydroquinone Hydroxyl groups at C1 and C4 Cytotoxicity: <20 µg/mL (U251 cells) Redox-active; generates ROS, contributing to cell death .
Target Compound C5-10-bromodecyl, C2/C3-methyl Not reported Hypothesized enhanced lipophilicity and stability due to bromine; potential for targeted drug delivery.

Key Comparative Insights

Substituent Effects on Bioactivity Alkyl Chain Length and Halogenation: The 10-bromodecyl chain in the target compound is significantly longer and more lipophilic than the ethyl/methyl groups in analogs. In contrast, the ethyl substituent in 2-ethyl-2,5-cyclohexadiene-1,4-dione demonstrates higher cytotoxicity than its methyl counterpart, suggesting bulkier groups enhance bioactivity . Positional Influence: Compound 18 () features a C6-substituted alkyl chain and exhibits DPP-4 inhibition, while the target compound’s substituent is at C4. This positional difference may affect molecular docking to enzymes or receptors, though further studies are needed .

Cytotoxicity vs. Enzyme Inhibition

  • Derivatives with smaller substituents (e.g., methyl, ethyl) show strong cytotoxicity, likely due to membrane disruption or ROS generation .
  • Larger substituents, as in Compound 18, favor enzyme interactions (e.g., DPP-4 inhibition), implying that the target compound’s bromodecyl chain could be tailored for specific therapeutic targets .

Physicochemical Properties The bromodecyl group in the target compound likely increases molecular weight (~457 g/mol) and logP (estimated >5), enhancing membrane permeability but reducing aqueous solubility. This contrasts with hydroquinone (logP ~0.6), which is more water-soluble but less tissue-penetrant .

Biological Activity

5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione is an organic compound with notable biological activity primarily due to its interaction with mitochondrial components. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
  • CAS Number : 128209-65-4
  • Molecular Weight : 355.3 g/mol

The compound features a bromodecyl side chain attached to a dimethylcyclohexadiene-dione core, which contributes to its unique reactivity and biological effects.

Target Interaction

The primary target of this compound is the cytochrome bc1 complex within the mitochondrial electron transport chain. This interaction inhibits the function of the complex, leading to disruption in ATP production and increased oxidative stress within cells.

Biochemical Pathways

The inhibition of the cytochrome bc1 complex affects several biochemical pathways:

  • Mitochondrial Dysfunction : The compound blocks electron transport, resulting in decreased ATP synthesis and increased generation of reactive oxygen species (ROS).
  • Cellular Apoptosis : The accumulation of ROS can trigger apoptotic pathways, leading to cell death in certain cancer cell lines.

Pharmacokinetics

The structural modifications of this compound enhance its bioavailability. The presence of the bromodecyl group increases lipophilicity, facilitating better membrane penetration and distribution within tissues .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. The mechanism is hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes due to its reactive nature .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated inhibition of cytochrome bc1 complex leading to apoptosis in cancer cells.
Showed potential antimicrobial effects against Gram-positive bacteria in preliminary assays.
Investigated structure-activity relationships highlighting the importance of the bromodecyl group for biological activity.

Q & A

Q. What are the optimal synthetic routes for 5-(10-Bromodecyl)-2,3-dimethyl-2,5-cyclohexadiene-1,4-dione?

  • Methodological Answer : The synthesis of bromoalkyl-substituted quinones typically involves nucleophilic substitution or coupling reactions. For analogous compounds, methods include:
  • Alkylation : Reacting a quinone core (e.g., 2,3-dimethyl-1,4-benzoquinone) with 1,10-dibromodecane in a polar aprotic solvent (e.g., DMF) using a base like Cs₂CO₃ at 100–120°C for 12–24 hours .
  • Purification : Post-reaction, crude products are isolated via extraction (ethyl acetate/water), dried over Na₂SO₄, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization from ethanol may enhance purity .
  • Key Considerations : Monitor reaction progress using TLC and optimize bromodecyl chain incorporation by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of dibromodecane).

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituents (e.g., bromodecyl chain integration at δ 3.4–3.6 ppm for CH₂Br and δ 1.2–1.6 ppm for alkyl chain protons). Aromatic protons on the quinone core appear at δ 6.2–6.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • Melting Point (mp) : Compare with literature values for similar quinones (e.g., 150–160°C for bromoalkyl derivatives) .

Q. How can researchers mitigate oxidative degradation during storage?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent light-induced oxidation.
  • Stabilizers : Add 1–2% hydroquinone as a radical scavenger in solution phases.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How do steric effects from the bromodecyl chain influence the redox properties of the quinone core?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile (0.1 M TBAPF₆) at 100 mV/s. Compare reduction potentials (E₁/₂) with non-alkylated analogs. Increased steric bulk may shift E₁/₂ by 20–50 mV due to hindered solvation .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps and electron density distribution. Correlate with experimental CV data to validate steric/electronic effects .

Q. How to resolve contradictions in NMR data for bromodecyl-substituted quinones?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Conduct experiments (25–80°C) to detect dynamic effects (e.g., rotational barriers in the bromodecyl chain causing signal splitting).
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl groups at δ 2.1–2.3 ppm) and confirm coupling patterns .
  • X-ray Crystallography : Resolve ambiguities by crystallizing the compound (slow evaporation from THF/hexane) and analyzing bond lengths/angles .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤5% v/v) with PBS or cell culture media. Validate biocompatibility via hemolysis assays.
  • Liposome Encapsulation : Prepare phosphatidylcholine liposomes (10–100 nm via extrusion) to enhance aqueous dispersion. Measure encapsulation efficiency using UV-Vis (λ = 260 nm) .
  • Surfactant Micelles : Test poloxamers (e.g., Pluronic F-68) at 0.1–1% w/v to stabilize colloidal solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.